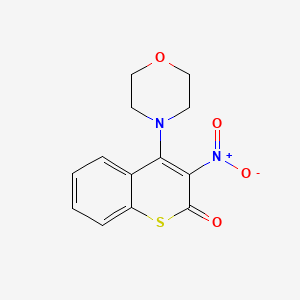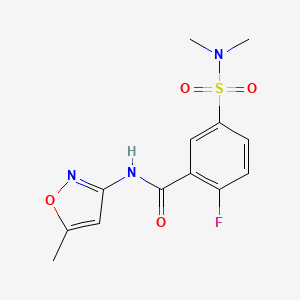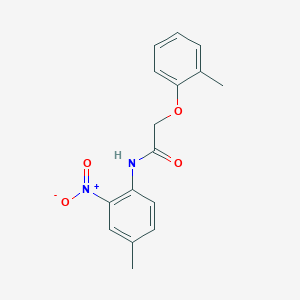
1-Thiocoumarin, 4-morpholino-3-nitro-
Vue d'ensemble
Description
1-Thiocoumarin, 4-morpholino-3-nitro- is a synthetic organic compound belonging to the class of thiocoumarins. Thiocoumarins are derivatives of coumarins where one or more oxygen atoms are replaced by sulfur atoms. This substitution imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
The synthesis of 1-Thiocoumarin, 4-morpholino-3-nitro- typically involves a multi-step process. One common synthetic route starts with thiophenol and malonic acid. The reaction proceeds through the formation of a dithiophenyl ester intermediate, which is then cyclized to form 4-hydroxy-1-thiocoumarin. Subsequent nitration and morpholino substitution yield the final product .
Reaction Conditions:
Step 1: Thiophenol reacts with malonic acid in the presence of phosphorus oxychloride (POCl₃) and aluminum chloride (AlCl₃) at elevated temperatures.
Step 2: The intermediate is then nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Step 3: Finally, the nitro compound undergoes substitution with morpholine under basic conditions to yield 1-Thiocoumarin, 4-morpholino-3-nitro-.
Analyse Des Réactions Chimiques
1-Thiocoumarin, 4-morpholino-3-nitro- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiocoumarin ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic conditions.
Substitution: The morpholino group can be replaced by other nucleophiles under suitable conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: SnCl₂, Fe/HCl
Substitution: Nucleophiles like amines or thiols
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted thiocoumarins
Applications De Recherche Scientifique
1-Thiocoumarin, 4-morpholino-3-nitro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-Thiocoumarin, 4-morpholino-3-nitro- is not fully understood, but it is believed to involve interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfur atom in the thiocoumarin ring may also play a role in modulating the compound’s biological activity by interacting with thiol-containing enzymes and proteins .
Comparaison Avec Des Composés Similaires
1-Thiocoumarin, 4-morpholino-3-nitro- can be compared with other thiocoumarins and coumarin derivatives:
Similar Compounds:
Uniqueness:
- The presence of the morpholino group distinguishes 1-Thiocoumarin, 4-morpholino-3-nitro- from other thiocoumarins, potentially enhancing its solubility and biological activity.
- The combination of the nitro and morpholino groups may confer unique pharmacological properties, making it a promising candidate for further research.
Propriétés
IUPAC Name |
4-morpholin-4-yl-3-nitrothiochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-13-12(15(17)18)11(14-5-7-19-8-6-14)9-3-1-2-4-10(9)20-13/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDWUXMLUIAZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216493 | |
| Record name | 1-Thiocoumarin, 4-morpholino-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197910 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66285-06-1 | |
| Record name | 1-Thiocoumarin, 4-morpholino-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066285061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Thiocoumarin, 4-morpholino-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4957966.png)

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4957983.png)
![3-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4957990.png)
![benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4957991.png)

![methyl 2-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4958005.png)
![Methyl 2-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B4958011.png)
![N-{4-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B4958024.png)

![N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]propan-2-amine](/img/structure/B4958030.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B4958031.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B4958036.png)
![1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B4958040.png)
